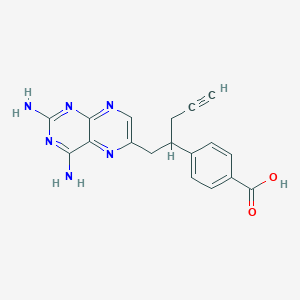

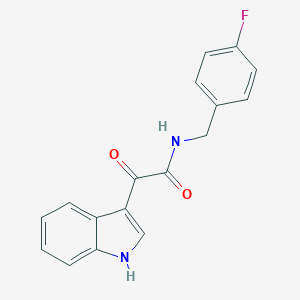

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide, or 4-FB-IA, is a novel indole-based compound that has been developed for use in a variety of scientific research applications. It has been studied for its potential use in the treatment of certain diseases and disorders, as well as its ability to modulate various biochemical and physiological processes.

Scientific Research Applications

Indole Derivatives and Their Significance in Scientific Research

Indole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities. These compounds, including those with structures similar to "N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide," are studied for their potential in treating various diseases due to their complex and versatile chemical framework.

Pharmacological Research and Therapeutic Potential

Research on indole derivatives, including those with fluorobenzyl and oxoacetamide groups, focuses on their potential therapeutic applications. These compounds are investigated for their roles in neuroprotection, anticancer activity, and as enzyme inhibitors, reflecting their broad utility in drug development (Taber & Tirunahari, 2011). Indole-based compounds have been explored for their efficacy in treating protozoal diseases, showcasing their antimicrobial potential (Phillipson & Wright, 1991). Additionally, indole-3-carbinol (I3C) and its derivatives have shown promise in hepatic protection, indicating the protective roles of indole compounds against liver diseases (Wang et al., 2016).

Environmental Impact and Safety

While the primary focus of your query excludes the environmental and safety aspects, it's noteworthy that research on chemical compounds also encompasses studies on their environmental fate, toxicity, and biodegradability. For instance, the environmental effects of various chemical ingredients, including those used in pharmaceuticals and personal care products, are a growing area of concern, emphasizing the need for eco-friendly and biodegradable chemical entities (Schneider & Lim, 2019).

Mechanism of Action

Target of Action

The primary targets of TCS 1105 are the GABAA receptors . Specifically, it acts as an agonist for α2-subunit containing GABAA receptors and an antagonist for α1-subunit containing GABAA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

TCS 1105 interacts with its targets by binding to the GABAA receptors. As an agonist, it enhances the effect of GABA at the α2-subunit containing GABAA receptors, increasing inhibitory neurotransmission . Conversely, as an antagonist at the α1-subunit containing GABAA receptors, it reduces the effect of GABA, decreasing inhibitory neurotransmission .

Biochemical Pathways

The interaction of TCS 1105 with the GABAA receptors affects the GABAergic neurotransmission pathway This can lead to various downstream effects, such as changes in neuronal excitability and neurotransmission

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

TCS 1105 has been observed to reduce anxiety-like behavior in mice . It also enhances offensive behavior and social dominance . Additionally, TCS 1105 blocks Sema3A induced AGC (axonal growth cones) collapse in a concentration-dependent fashion .

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCCHJFFYCGXFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878106 |

Source

|

| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

CAS RN |

185391-33-7 |

Source

|

| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)

![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)